molecular formula C22H20N4O3S B6420019 N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide CAS No. 1021255-25-3

N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide

Cat. No.: B6420019
CAS No.: 1021255-25-3
M. Wt: 420.5 g/mol
InChI Key: GFDHNCIMGUZDBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the final product .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions .


Physical and Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties. These can include its melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve studying its effects on enzymes, cell membranes, or other biological targets .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This can include its toxicity, flammability, and any precautions that need to be taken when handling it .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-28-17-8-6-15(7-9-17)19-13-20-22(23-10-11-26(20)25-19)30-14-21(27)24-16-4-3-5-18(12-16)29-2/h3-13H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDHNCIMGUZDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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